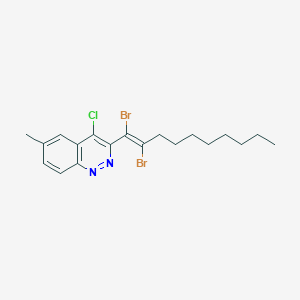
tert-Butyl 2-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine and pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the Suzuki–Miyaura coupling conditions to ensure high yield and purity. This could include the use of specialized catalysts and reagents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable building block in organic synthesis.
Biology
In biology, this compound may be used in the development of new pharmaceuticals
Medicine
In medicine, this compound could be explored for its therapeutic properties. Compounds with similar structures have been investigated for their potential to treat various diseases, including neurological disorders and cancers.
Industry
In industry, this compound may be used in the production of advanced materials. Its ability to undergo various chemical reactions makes it suitable for the synthesis of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
Uniqueness
What sets tert-Butyl 2-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate apart from similar compounds is its unique combination of piperidine and pyridine rings
Properties
Molecular Formula |
C21H33N3O2 |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
tert-butyl 2-(4-methyl-6-piperidin-1-ylpyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C21H33N3O2/c1-16-14-19(23-11-7-5-8-12-23)22-15-17(16)18-10-6-9-13-24(18)20(25)26-21(2,3)4/h14-15,18H,5-13H2,1-4H3 |
InChI Key |
WKXAFQKOWPQAFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2CCCCN2C(=O)OC(C)(C)C)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





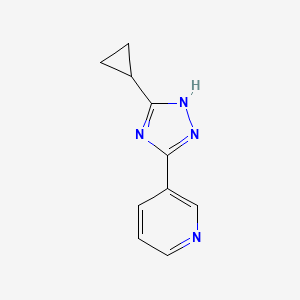
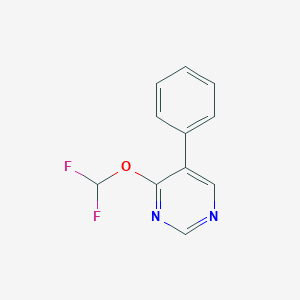
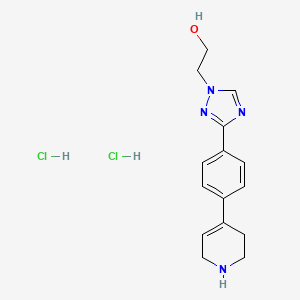

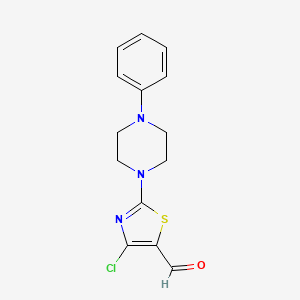

![N-Ethyl-5-methoxybenzo[d]isoxazol-3-amine](/img/structure/B11811242.png)
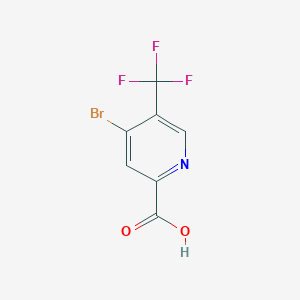
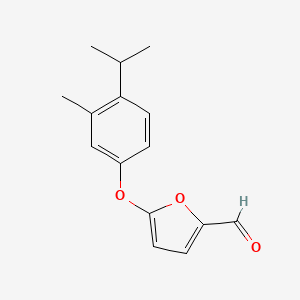
![2-(Benzo[d][1,3]dioxol-5-yl)benzofuran-3-amine](/img/structure/B11811261.png)
